dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate
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Overview
Description
Dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as methoxy, methyl, and carboxylate groups. The presence of these functional groups and the fused ring system contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which then undergoes further cyclization with thiourea and dimethyl carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using reagents like sodium methoxide or ethyl chloroformate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethyl chloroformate in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds also have a fused ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness
Dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate is unique due to its specific functional groups and the combination of a pyrimidine and thiazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18N2O6S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6S/c1-10-15(18(24)27-4)16(11-6-5-7-12(8-11)25-2)21-14(22)9-13(17(23)26-3)28-19(21)20-10/h5-9,16H,1-4H3 |
InChI Key |
NNYHUGCEGZOXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
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